Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
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Overview
Description
Methyl 1-(aminomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in good to excellent yields with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other similar compounds, such as:
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound has a similar bicyclic structure but lacks the oxabicyclo moiety.
Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound has a similar structure but differs in the position of the aminomethyl group.
The uniqueness of methyl 1-(aminomethyl)-2-oxabicyclo[22
Properties
Molecular Formula |
C10H17NO3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h2-7,11H2,1H3 |
InChI Key |
GIPYXLFXURSPCS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(OC2)CN |
Origin of Product |
United States |
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